DNA Adduct Multiplicity: One Major Adduct for 3‑Aminochrysene vs. Three for 6‑Aminochrysene
When N‑hydroxy‑3‑aminochrysene (generated via 3‑nitrosochrysene reduction) was incubated with calf thymus DNA at pH 5, enzymatic hydrolysis and ¹H‑NMR/thermospray‑MS analysis revealed a single predominant adduct: N‑(deoxyguanosin‑8‑yl)‑3‑aminochrysene (dG‑C8‑3‑AC). In contrast, N‑hydroxy‑6‑aminochrysene reacted with DNA under analogous conditions to yield three major adducts, identified as N‑(deoxyinosin‑8‑yl)‑6‑aminochrysene (32 %), 5‑(deoxyguanosin‑N²‑yl)‑6‑aminochrysene (28 %), and N‑(deoxyguanosin‑8‑yl)‑6‑aminochrysene (22 %) [REFS‑1]. This represents a fundamental qualitative and quantitative difference: one chemically defined adduct species for 3‑AC versus a distributed spectrum of three for 6‑AC [REFS‑2].
| Evidence Dimension | Number and identity of major DNA adduct species formed via N‑oxidation pathway |
|---|---|
| Target Compound Data | 1 major adduct: N‑(deoxyguanosin‑8‑yl)‑3‑aminochrysene (dG‑C8‑3‑AC), essentially the sole detectable product |
| Comparator Or Baseline | 6‑Aminochrysene: 3 major adducts—dI‑C8‑6‑AC (32 %), dG‑N²‑6‑AC (28 %), dG‑C8‑6‑AC (22 %) |
| Quantified Difference | 1 adduct (3‑AC) vs. 3 adducts (6‑AC); 6‑AC also uniquely generates a deoxyinosine adduct via deoxyadenosine modification |
| Conditions | In vitro reaction of N‑hydroxy metabolite with calf thymus DNA, pH 5, ascorbic acid reduction system; adducts identified by ¹H‑NMR and thermospray mass spectrometry |
Why This Matters
The simplified adduct spectrum of 3‑AC reduces analytical complexity in DNA‑adductomic studies and may translate to a more predictable, narrower genotoxic fingerprint compared with 6‑AC.
- [1] Herreno‑Saenz D, Evans FE, Ching‑Cheng L, Abian J, Fu PP, Delclos KB. Products formed from the in vitro reaction of metabolites of 3‑aminochrysene with calf thymus DNA. Chem Biol Interact. 1993;86(1):1‑15. doi:10.1016/0009‑2797(93)90107‑A. View Source
- [2] Delclos KB, Miller DW, Lay JO Jr, Casciano DA, Walker RP, Fu PP, Kadlubar FF. Identification of C8‑modified deoxyinosine and N2‑ and C8‑modified deoxyguanosine as major products of the in vitro reaction of N‑hydroxy‑6‑aminochrysene with DNA and the formation of these adducts in isolated rat hepatocytes treated with 6‑nitrochrysene and 6‑aminochrysene. Carcinogenesis. 1987;8(11):1703‑1709. doi:10.1093/carcin/8.11.1703. View Source
